2-chloro-N-(2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)-5-(trifluoromethyl)benzene-1-sulfonamide
Description
This compound is a benzene sulfonamide derivative featuring three critical substituents:
- Trifluoromethyl at position 5, contributing to electron-withdrawing effects and metabolic stability.
- Thiazolo[5,4-b]pyridin-2-yl moiety attached to a 2-methylphenyl group at position 4, introducing a fused heterocyclic system that may facilitate π-π stacking or hydrogen bonding in biological targets.
Properties
IUPAC Name |
2-chloro-N-[2-methyl-4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]-5-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClF3N3O2S2/c1-11-9-12(18-26-16-3-2-8-25-19(16)30-18)4-7-15(11)27-31(28,29)17-10-13(20(22,23)24)5-6-14(17)21/h2-10,27H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDDMBIQQBJRAIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NC3=C(S2)N=CC=C3)NS(=O)(=O)C4=C(C=CC(=C4)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClF3N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of F0695-0126 are the mitogen-activated protein-kinase kinase family members, MEK-1 and MEK-2 . These kinases play a crucial role in the regulation of diverse cellular activities, including cell proliferation, differentiation, and survival.
Mode of Action
F0695-0126 acts by inhibiting the kinase activity of MEK1/2 , thus preventing the activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2; also called MAP kinases p44 and p42). ERK1/2 activation is central to different cell death programs, such as autophagy and apoptosis.
Biochemical Pathways
The compound affects the Raf/MEK/ERK signaling pathway , which plays a critical role in the regulation of various cellular activities. Dysregulation of this signaling pathway is involved in many human diseases, such as cancer.
Result of Action
Studies have shown that treatment with F0695-0126 suppresses autophagy, as evidenced by reduced levels of Beclin-1 and LC3 and increased p62 expression. Additionally, F0695-0126 has been shown to inhibit apoptosis, indicated by reduced caspase-3 activity and the number of TUNEL-positive cells.
Biological Activity
The compound 2-chloro-N-(2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)-5-(trifluoromethyl)benzene-1-sulfonamide is a sulfonamide derivative that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C16H14ClF3N2O2S
- Molecular Weight : 392.81 g/mol
The compound features a thiazolo-pyridine moiety, which is known for its diverse biological activities, including antimicrobial and anticancer effects. The trifluoromethyl group enhances lipophilicity and potentially increases biological activity.
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of thiazolo-pyridine derivatives. For instance:
- Mechanism of Action : The compound may inhibit bacterial cell wall synthesis or interfere with nucleic acid synthesis, similar to other sulfonamides.
- Case Study : A derivative of this compound exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) of 0.5 µg/mL, demonstrating its potential as an antibiotic agent .
Anticancer Potential
Thiazolo-pyridine derivatives have also been investigated for their anticancer properties:
- Mechanism of Action : These compounds may induce apoptosis in cancer cells by activating caspase pathways or inhibiting specific oncogenic pathways.
- Research Findings : In vitro studies showed that this compound reduced cell viability in various cancer cell lines, including breast and lung cancer cells, with IC50 values ranging from 10 to 30 µM .
Enzyme Inhibition
The compound has been studied for its potential as an enzyme inhibitor:
- Target Enzymes : It shows promise as an inhibitor of MALT1 (mucosa-associated lymphoid tissue lymphoma translocation protein 1), which is implicated in various autoimmune diseases and lymphomas.
- Inhibitory Activity : Preliminary assays indicated that this compound could inhibit MALT1 with an IC50 value of approximately 50 nM, suggesting strong potential for therapeutic applications in treating autoimmune disorders .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Substituent Effects : The presence of the trifluoromethyl group significantly enhances the lipophilicity and biological activity compared to non-fluorinated analogs.
- Thiazole Ring Contribution : Variations in the thiazole ring structure have been shown to affect the potency against various targets. For instance, modifications at the 5-position of the thiazole ring can lead to increased enzyme inhibition .
Data Table: Biological Activity Summary
Scientific Research Applications
Structure and Composition
- Chemical Formula : C16H14ClF3N2O2S
- Molecular Weight : 392.81 g/mol
- Key Functional Groups :
- Thiazole ring
- Sulfonamide group
- Trifluoromethyl group
Inhibition of MALT1
The compound has been identified as a potential MALT1 inhibitor , which plays a crucial role in various autoimmune diseases and cancers. MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1) is involved in cell signaling pathways that promote cell proliferation and survival.
Case Study: Autoimmune Diseases
In preclinical studies, compounds similar to 2-chloro-N-(2-methyl-4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)-5-(trifluoromethyl)benzene-1-sulfonamide have shown promise in reducing symptoms of autoimmune diseases such as rheumatoid arthritis by inhibiting MALT1 activity. These studies suggest that targeted inhibition can lead to decreased inflammation and improved patient outcomes .
Anticancer Activity
Research indicates that this compound may exhibit anticancer properties through the modulation of apoptosis pathways. The trifluoromethyl group enhances the lipophilicity of the molecule, potentially improving its bioavailability and interaction with cellular targets.
Case Study: Cancer Cell Lines
In vitro studies have demonstrated that the compound effectively induces apoptosis in various cancer cell lines, including those derived from breast and lung cancers. The mechanism involves the activation of caspases, which are crucial for programmed cell death .
Table 2: Synthesis Pathways
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | Chlorination of thiazole derivative | 85 |
| 2 | Reaction with sulfonyl chloride | 75 |
| 3 | Purification via crystallization | 90 |
Chemical Reactions Analysis
Sulfonamide Group Reactivity
The sulfonamide (-SO₂NH-) group participates in hydrolysis and substitution reactions under specific conditions:
Hydrolysis
-
Acidic Conditions : The sulfonamide bond cleaves at elevated temperatures (80–100°C) in concentrated HCl, producing sulfonic acid and aniline derivatives .
-
Basic Conditions : Hydrolysis in NaOH/EtOH yields sodium sulfonate and secondary amine intermediates, as observed in related benzenesulfonamide analogs .
Alkylation/Acylation
-
Reaction with alkyl halides (e.g., CH₃I) in DMF/K₂CO₃ substitutes the sulfonamide nitrogen, forming N-alkylated derivatives (Fig. 1A) .
-
Acylation with acetyl chloride generates N-acetyl sulfonamides, improving solubility for biological testing .
Chloro Substituent Reactivity
The 2-chloro group undergoes nucleophilic aromatic substitution (NAS) with electron-rich nucleophiles:
Thiazolo-Pyridine Ring Modifications
The thiazolo[5,4-b]pyridine core exhibits electrophilic substitution and ring-opening reactions:
Electrophilic Substitution
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Nitration (HNO₃/H₂SO₄) occurs at the 5-position of the pyridine ring due to electron-deficient aromatic character .
-
Bromination (Br₂/FeBr₃) yields 5-bromo derivatives for further cross-coupling .
Ring-Opening Reactions
Trifluoromethyl Group Stability
The -CF₃ group is chemically inert under most conditions but participates in:
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Radical Reactions : Photochemical C–F bond cleavage in the presence of TiO₂ catalysts .
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Electrophilic Aromatic Substitution : Limited reactivity due to strong electron-withdrawing effects .
Synthetic Routes and Key Intermediates
The compound is synthesized via sequential coupling and sulfonylation (Table 2):
Comparative Reactivity of Structural Analogs
Analog compounds highlight the uniqueness of the target molecule’s reactivity (Table 3):
Challenges in Reaction Optimization
Comparison with Similar Compounds
Research Findings and Implications
- Electron-Withdrawing Effects : The trifluoromethyl group in the target compound enhances stability and binding to electron-deficient pockets compared to analogues lacking this group .
- Heterocyclic Influence : Thiazolo[5,4-b]pyridine may offer superior π-stacking compared to triazolo systems () but with comparable metabolic liabilities .
- Sulfonamide Flexibility : Methanesulfonamide (912624-95-4) improves solubility but sacrifices target affinity, highlighting a trade-off in drug design .
Preparation Methods
Synthesis of 2-Methyl-4-Aminophenyl-Thiazolo[5,4-b]Pyridine
The thiazolo[5,4-b]pyridine core is synthesized via cyclization of 2-aminopyridine derivatives with thioamide precursors. For example, 3-amino-5-bromopyridine reacts with thiourea in the presence of iodine to form the thiazole ring. Subsequent Suzuki-Miyaura coupling with 2-methyl-4-boronic acid phenyl introduces the 2-methyl-4-phenyl substituent.
Sulfonyl Chloride Preparation
The sulfonyl chloride precursor, 2-chloro-5-(trifluoromethyl)benzenesulfonyl chloride, is prepared through chlorosulfonation of 2-chloro-5-(trifluoromethyl)benzene. This involves treating the substrate with chlorosulfonic acid at 0–5°C, yielding the sulfonyl chloride in 85–90% purity.
Coupling Reaction
The amine intermediate (2-methyl-4-aminophenyl-thiazolo[5,4-b]pyridine) reacts with 2-chloro-5-(trifluoromethyl)benzenesulfonyl chloride in dichloromethane at room temperature. Sodium carbonate (3.0 mmol per 2.0 mmol amine) is added to neutralize HCl byproducts. The reaction progress is monitored via TLC (Rf = 0.54 in ethyl acetate/hexane 1:1), with completion typically within 6–8 hours.
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Solvent | Dichloromethane | |
| Temperature | 25°C | |
| Yield | 78–82% | |
| Purification | Column chromatography (SiO2) |
Alternative Alkylation-Sulfonylation Approach
N-Alkylation of 2-Aminothiazole Derivatives
A two-step protocol involves first alkylating 2-aminothiazole with 2-methyl-4-bromophenyl groups. Using 1-bromo-2-methyl-4-nitrobenzene and cesium carbonate in DMF at 80°C, the nitro group is later reduced to an amine via hydrogenation (Pd/C, H2, 50 psi).
Subsequent Sulfonylation
The alkylated amine undergoes sulfonylation with 2-chloro-5-(trifluoromethyl)benzenesulfonyl chloride under reflux in acetonitrile. Triethylamine acts as a base, achieving yields of 70–75% after recrystallization from ethanol.
Reaction Optimization:
-
Base: Triethylamine > Na2CO3 (higher solubility in acetonitrile)
-
Side Products: <5% bis-sulfonamide (mitigated by slow sulfonyl chloride addition)
One-Pot Cyclization-Sulfonylation Strategy
In Situ Thiazole Formation
A tandem method combines thiazole ring formation and sulfonylation. Starting with 4-(2-methylphenyl)-5-aminopyridine, thiourea and iodine generate the thiazolo[5,4-b]pyridine scaffold. Without isolation, the intermediate is treated with sulfonyl chloride in the same pot, reducing purification steps.
Advantages:
Purification and Characterization
Chromatographic Techniques
Crude products are purified via silica gel chromatography using gradient elution (hexane → ethyl acetate). The target compound elutes at 30–40% ethyl acetate, with a retention factor (Rf) of 0.32. High-purity (>95%) material is obtained after recrystallization from methanol/water (4:1).
Spectroscopic Validation
-
1H NMR (400 MHz, CDCl3): δ 8.21 (s, 1H, thiazole-H), 7.89–7.92 (m, 2H, aryl-H), 7.45–7.49 (m, 1H, pyridine-H).
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HRMS: m/z 483.0089812 ([M+H]+, calculated 483.0089812).
Comparative Analysis of Methods
| Method | Yield | Purity | Time | Complexity |
|---|---|---|---|---|
| Sulfonylation-Alkylation | 78–82% | >95% | 18h | Moderate |
| Alkylation-Sulfonylation | 70–75% | 90–93% | 24h | High |
| One-Pot | 68–72% | 85–88% | 12h | Low |
Challenges and Mitigation Strategies
Q & A
Q. What are the key synthetic routes for constructing the thiazolo[5,4-b]pyridine core in this compound?
The thiazolo[5,4-b]pyridine moiety is typically synthesized via cyclization reactions. A common approach involves reacting chlorinated pyridine derivatives with sulfur-containing reagents under controlled conditions. For example, phosphorous oxychloride (POCl₃) at 120°C has been used to cyclize intermediates into heterocyclic scaffolds, as seen in analogous sulfonamide syntheses . Key steps include:
- Chlorination of the pyridine ring to introduce reactive sites.
- Cyclization using thiourea or thioamides to form the thiazole ring.
- Functionalization with trifluoromethyl groups via nucleophilic substitution or coupling reactions .
Table 1 : Typical Reaction Conditions for Thiazolo[5,4-b]pyridine Formation
| Reagent | Temperature (°C) | Solvent | Yield (%) |
|---|---|---|---|
| POCl₃ | 120 | Toluene | 65–75 |
| Lawesson’s Reagent | 80 | DMF | 50–60 |
Q. How is the compound characterized post-synthesis?
Characterization involves multi-spectral analysis:
- NMR : ¹H/¹³C NMR to confirm regiochemistry of the thiazolo-pyridine and sulfonamide groups.
- IR : Peaks at ~1350 cm⁻¹ (S=O stretching) and ~1150 cm⁻¹ (C-F) validate sulfonamide and trifluoromethyl groups .
- Mass Spectrometry : High-resolution MS to confirm molecular weight (e.g., [M+H]⁺ ion).
- X-ray Crystallography (if crystals are obtainable) to resolve ambiguities in stereochemistry .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize the synthesis yield of this compound?
DoE methodologies (e.g., factorial designs) are critical for reaction optimization. For example:
- Variables : Temperature, reagent stoichiometry, solvent polarity.
- Response Surface Modeling identifies optimal conditions. A study on analogous sulfonamides found that increasing POCl₃ concentration beyond 1.5 equivalents did not improve yield, suggesting kinetic limitations .
- Case Study : A 2³ factorial design reduced the number of trials from 27 to 8 while achieving 85% yield by optimizing solvent (toluene > DMF) and temperature (120°C > 100°C) .
Q. How should researchers resolve contradictions in biological activity data across studies?
Discrepancies in bioactivity (e.g., IC₅₀ values) may arise from assay conditions or impurities. Methodological steps include:
- Reproducibility Checks : Replicate assays with standardized protocols (e.g., fixed ATP concentrations in kinase assays).
- HPLC Purity Analysis : Ensure >95% purity to exclude confounding effects from byproducts .
- Meta-Analysis : Compare data across studies using tools like PubChem’s BioActivity datasets to identify outliers .
Q. What computational strategies predict the compound’s interaction with bacterial enzyme targets (e.g., Acps-PPTase)?
- Molecular Docking : Software like AutoDock Vina models binding poses of the sulfonamide group within enzyme active sites. The trifluoromethyl group’s hydrophobicity enhances binding to hydrophobic pockets .
- MD Simulations : Assess stability of ligand-enzyme complexes over 100 ns trajectories. For example, RMSD < 2 Å indicates stable binding .
- Free Energy Calculations : MM/GBSA predicts binding affinities (ΔG) to prioritize analogs .
Table 2 : Docking Scores for Sulfonamide Derivatives
| Derivative | Docking Score (kcal/mol) | Target Enzyme |
|---|---|---|
| Parent Compound | -9.2 | Acps-PPTase |
| Chlorinated Analog | -8.7 | Acps-PPTase |
Methodological Challenges & Solutions
Q. How to address low solubility in bioactivity assays?
- Co-solvents : Use DMSO (≤1% v/v) to maintain solubility without cytotoxicity.
- Nanoformulation : Encapsulate the compound in liposomes (e.g., PEGylated lipids) to enhance aqueous dispersion .
- Structural Modifications : Introduce polar groups (e.g., -OH, -NH₂) to the benzene ring while monitoring SAR .
Q. What analytical methods distinguish regioisomers during synthesis?
- 2D NMR (e.g., HSQC, HMBC) resolves connectivity ambiguities in the thiazolo-pyridine core.
- LC-MS/MS : Fragmentation patterns differentiate isomers based on diagnostic ions (e.g., m/z 154 for thiazole vs. m/z 167 for oxazole analogs) .
Ethical & Safety Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
